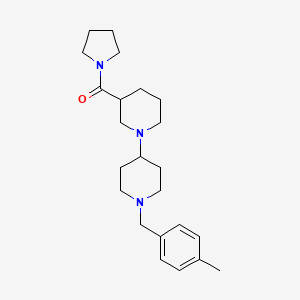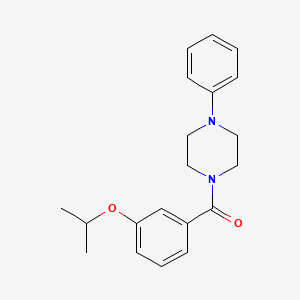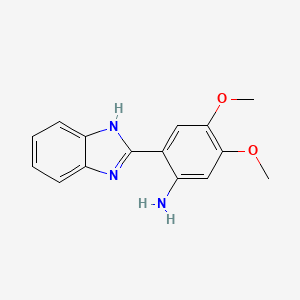
1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential application in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it has been suggested that it may act as a kappa opioid receptor agonist, which could explain its antinociceptive and anti-inflammatory effects. Additionally, it has been shown to modulate the activity of dopamine receptors, which could explain its potential use as a treatment for drug addiction.
Biochemical and physiological effects:
1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to exhibit potent antinociceptive and anti-inflammatory effects in animal models. Additionally, it has been shown to reduce drug-seeking behavior in animal models of drug addiction. However, its effects on other physiological systems have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its potent antinociceptive and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. Additionally, its potential use as a treatment for drug addiction makes it a promising candidate for further research in this area. However, its mechanism of action is not fully understood, which could limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research on 1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of interest is further elucidation of its mechanism of action, which could help to identify potential therapeutic targets for pain and addiction. Additionally, its potential use as a treatment for other types of addiction, such as alcoholism, could be explored. Finally, its effects on other physiological systems, such as the cardiovascular and respiratory systems, could be studied to determine its safety and potential side effects.
Méthodes De Synthèse
The synthesis of 1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a multistep process that involves the reaction of 1,4-dibromobutane with piperidine, followed by the reaction of the resulting product with 4-methylbenzylamine and pyrrolidine-1-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
1'-(4-methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit potent antinociceptive and anti-inflammatory effects in animal models. Additionally, it has been investigated for its potential use as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
[1-[1-[(4-methylphenyl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c1-19-6-8-20(9-7-19)17-24-15-10-22(11-16-24)26-14-4-5-21(18-26)23(27)25-12-2-3-13-25/h6-9,21-22H,2-5,10-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWAAXPQBQHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-Methylbenzyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-bromobenzoyl)-2-piperidinyl]methanol](/img/structure/B5295852.png)
![2-[(4-methylbenzyl)thio]-N-phenylacetamide](/img/structure/B5295859.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B5295860.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5295896.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)
![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)
![1,3-dimethyl-5-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5295930.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)

![N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5295945.png)